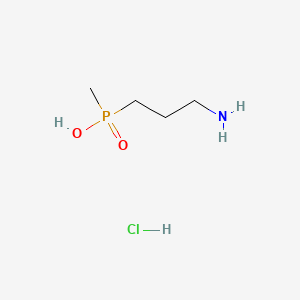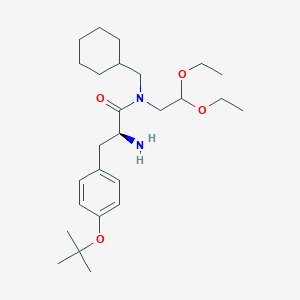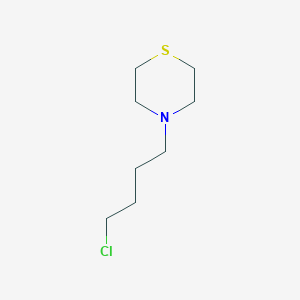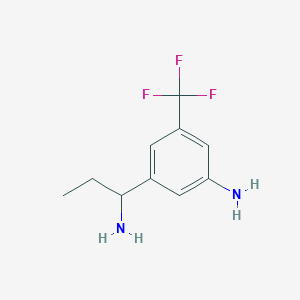
3-Aminopropyl(methyl)phosphinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl(methyl)phosphinic acid hydrochloride is a chemical compound with the molecular formula C4H13ClNO2P. It is a white solid that is soluble in water and is primarily used as an intermediate in organic synthesis and as a catalyst and polymer additive .
Preparation Methods
The preparation of 3-Aminopropyl(methyl)phosphinic acid hydrochloride involves phosphinic chemistry and organic synthesis reactions. The synthetic routes typically include the reaction of appropriate phosphinic acid derivatives with aminopropyl groups under controlled conditions. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Aminopropyl(methyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can yield different phosphinic acid compounds.
Substitution: It can undergo substitution reactions where the aminopropyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
3-Aminopropyl(methyl)phosphinic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It acts as a ligand in biochemical studies and can be used to study enzyme interactions.
Industry: It is used as a catalyst and polymer additive in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with GABA receptors. It acts as an agonist of the GABA B receptor and an antagonist of the GABA C receptor. This dual action influences various physiological processes, including neurotransmission and muscle relaxation .
Comparison with Similar Compounds
3-Aminopropyl(methyl)phosphinic acid hydrochloride is similar to other aminophosphonic acids and their derivatives. Some similar compounds include:
2-Aminoethanephosphonic acid: Known for its use as an enzyme inhibitor.
Glyphosate: A widely used herbicide.
Fosmidomycin: An antibacterial agent.
Fosinopril: An antihypertensive drug.
Bisphosphonates: Used in the treatment of osteoporosis.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its dual action on GABA receptors.
Properties
Molecular Formula |
C4H13ClNO2P |
|---|---|
Molecular Weight |
173.58 g/mol |
IUPAC Name |
3-aminopropyl(methyl)phosphinic acid;hydrochloride |
InChI |
InChI=1S/C4H12NO2P.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3,(H,6,7);1H |
InChI Key |
ZZZRGSSRFFRTIE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)






